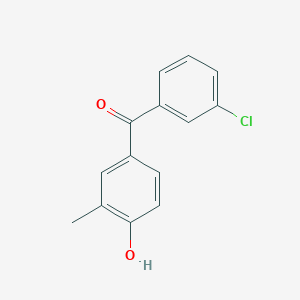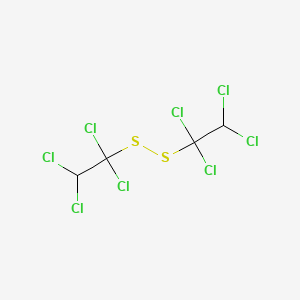
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane is a chlorinated organic compound. It is characterized by the presence of multiple chlorine atoms and a disulfanyl group, making it a compound of interest in various chemical and industrial applications. This compound is known for its stability and reactivity, which are influenced by the electron-withdrawing effects of the chlorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane typically involves the chlorination of ethane derivatives. One common method is the chlorination of 1,1,2,2-tetrachloroethane in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction is conducted in specialized reactors where temperature, pressure, and chlorine concentration are carefully monitored. The use of continuous flow reactors allows for efficient production and minimizes the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of less chlorinated ethane derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of chlorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane involves its interaction with molecular targets such as enzymes and proteins. The chlorine atoms and disulfanyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein function and activity. Additionally, its electron-withdrawing chlorine atoms can influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetrachloroethane: A chlorinated ethane derivative with similar chemical properties.
Tetrachloroethylene: Another chlorinated compound used in industrial applications.
Trichloroethylene: A related compound with fewer chlorine atoms.
Uniqueness
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane is unique due to the presence of the disulfanyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of multiple chlorine atoms and the disulfanyl group makes it a versatile compound for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
6303-20-4 |
|---|---|
Molekularformel |
C4H2Cl8S2 |
Molekulargewicht |
397.8 g/mol |
IUPAC-Name |
1,1,2,2-tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane |
InChI |
InChI=1S/C4H2Cl8S2/c5-1(6)3(9,10)13-14-4(11,12)2(7)8/h1-2H |
InChI-Schlüssel |
JFHJPXSSCMWWLA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(SSC(C(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


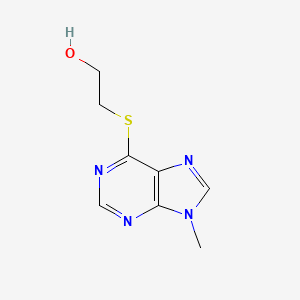
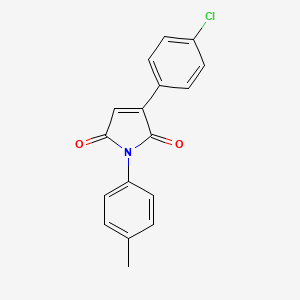

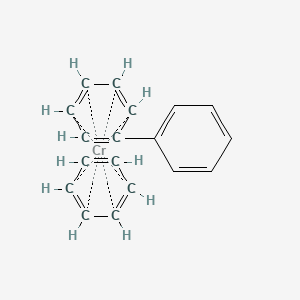

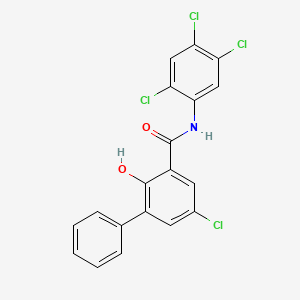
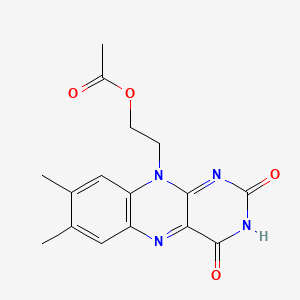

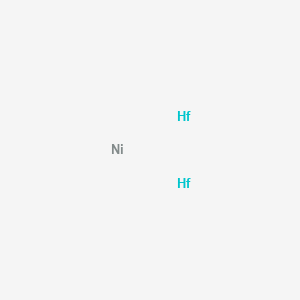
![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)

![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)
